molecular formula C21H22FN3O3 B12351940 methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate

methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate

Cat. No.: B12351940
M. Wt: 383.4 g/mol
InChI Key: MFRTXWHFMBIWRY-KRWDZBQOSA-N
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Description

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate is a synthetic indazole carboxamide compound of significant interest in preclinical pharmacological research. This chemical class is primarily investigated for its activity as a synthetic cannabinoid receptor agonist (SCRA), demonstrating high binding affinity for and efficacy at cannabinoid type 1 (CB1) and type 2 (CB2) receptors . Researchers utilize this and related indazole carboxamide scaffolds to study the structure-activity relationships of SCRAs and to probe the complex signaling mechanisms of the endocannabinoid system . The core structure features a planar indazole ring system connected to a fluorobenzyl group, a configuration that is known to be crucial for receptor interaction . In vitro studies on closely related analogues have shown that such compounds can inhibit major human drug-metabolizing enzymes like CYP2C9 and CYP3A4, indicating their potential to cause drug-drug interactions and making them relevant for metabolic and toxicological studies . This product is intended solely for research purposes in controlled laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound in accordance with all applicable laws and institutional safety guidelines.

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate

InChI

InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26)/t17-/m0/s1

InChI Key

MFRTXWHFMBIWRY-KRWDZBQOSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Canonical SMILES

CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of this compound typically involves a multi-step sequence: (1) preparation of the indazole-3-carboxylic acid derivative, (2) introduction of the 4-fluorobenzyl group at the indazole N1 position, and (3) amide bond formation with methyl (S)-2-aminopentanoate.

Indazole-3-Carboxylic Acid Functionalization

The 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid intermediate is synthesized via alkylation of indazole-3-carboxylic acid with 4-fluorobenzyl bromide. Key conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • Temperature : 80–100°C for 6–12 hours.

Yields range from 75–92%, with purification via recrystallization from ethanol/water mixtures.

Amide Bond Formation

The carboxylic acid is activated and coupled to methyl (S)-2-aminopentanoate using coupling agents. Common protocols include:

Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–24 hours.
Uranium/Guanidinium-Based Coupling
  • Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
  • Base : N,N-Diisopropylethylamine (DIPEA).
  • Yield : 85–94% after silica gel chromatography.

Reaction Optimization and Kinetic Studies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side products. For example:

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 78 95
THF 40 85 97
DMF 25 92 89

Data adapted from large-scale screening.

Catalytic Efficiency

The use of DMAP (4-dimethylaminopyridine) as a catalyst in carbodiimide-mediated reactions improves yields by 12–15% by mitigating racemization.

Purification and Isolation Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (3:1 to 1:2) achieves >98% purity.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve positional isomers.

Recrystallization

Ethanol/water (4:1) at −20°C yields crystalline product with 99.5% enantiomeric excess (ee), confirmed by chiral HPLC.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, indazole H7), 5.61 (s, 2H, CH₂-4-fluorobenzyl), 3.64 (s, 3H, OCH₃).
    • ¹³C NMR : 172.8 ppm (ester carbonyl), 165.1 ppm (amide carbonyl).
  • High-Resolution Mass Spectrometry (HRMS) :

    • m/z [M+H]⁺ calculated for C₂₂H₂₂FN₃O₃: 408.1721; found: 408.1719.

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18, 40% acetonitrile/60% water).
  • Chiral HPLC : >99% ee using Chiralpak IA column (heptane/ethanol 70:30).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale reactions in microreactors (2 L/hr throughput) reduce reaction times by 40% compared to batch processes, with consistent yields of 88–90%.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovery rates exceed 95% using distillation.
  • Catalyst Reuse : Immobilized HATU on silica retains 80% activity after five cycles.

Challenges and Mitigation Strategies

Racemization Control

  • Low-Temperature Coupling : Conducting reactions at −15°C reduces ee loss to <1%.
  • Enantiopure Starting Materials : Use of (S)-2-aminopentanoate with >99% ee ensures final product integrity.

Byproduct Formation

  • 4-Fluorobenzyl Hydrolysis : Minimized by anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂⁻)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Cannabinoid Receptor Agonism

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate acts as a potent agonist at the cannabinoid receptors CB1 and CB2. This property makes it a valuable compound for research into cannabinoid pharmacodynamics and the development of new therapeutic agents targeting these receptors. Its structural similarity to naturally occurring cannabinoids allows it to modulate various physiological processes, including pain perception, appetite regulation, and mood stabilization .

Research in Pain Management

Recent studies have explored the potential of synthetic cannabinoids like this compound in pain management. The compound's ability to activate CB1 receptors suggests it could be effective in alleviating chronic pain conditions without the side effects commonly associated with traditional opioids .

Abuse Potential and Toxicity

The emergence of this compound on the illicit drug market raises concerns regarding its safety profile and potential for abuse. Studies have indicated that synthetic cannabinoids can lead to severe adverse effects, including psychosis, cardiovascular issues, and even fatalities in some cases . Understanding the toxicological aspects of this compound is crucial for regulatory bodies.

Metabolism and Excretion

Research into the metabolic pathways of this compound has shown that it undergoes significant biotransformation in the liver, producing various metabolites that may also exhibit pharmacological activity. Identifying these metabolites is essential for developing accurate detection methods in forensic toxicology .

Legal Status

Due to its high potential for abuse and health risks, this compound is classified under various drug control regulations worldwide. It is crucial for researchers and healthcare professionals to stay informed about its legal status in different jurisdictions to ensure compliance with local laws .

Case Studies and Research Findings

StudyFocusFindings
Detection of Synthetic CannabinoidsAnalytical ChemistryDeveloped methods for detecting MDMB-FUBINACA in biological samples using gas chromatography-mass spectrometry (GC-MS).
Toxicological ProfilesToxicologyEvaluated the stability of synthetic cannabinoid metabolites under various environmental conditions; highlighted risks associated with synthetic cannabinoid use.
Pharmacodynamics of Synthetic CannabinoidsPharmacologyInvestigated receptor binding affinities; demonstrated significant agonistic activity at CB receptors compared to THC.

Mechanism of Action

The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below summarizes key structural differences between methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate and its analogs:

Compound Name / CAS Core Structure Substituent on Indazole Ester Chain Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound (CAS 2749985-46-2) Indazole-3-carboxamide 4-Fluorobenzyl (S)-Pentanoate None C21H22FN3O3 383.4
4F-MDMB-BINACA (No CAS assigned) Indazole-3-carboxamide 4-Fluorobutyl (S)-3,3-Dimethylbutanoate 3,3-Dimethyl branch C20H25FN4O3 388.4 (estimated)
Methyl (2R,5S)-2-(4-Fluorobenzyl)-... (CAS 328273-08-1) Isoxazole-3-carboxamide 4-Fluorobenzyl Heptanoate with keto group 5-Methylisoxazole, 4-oxo C25H28FN3O6 485.5
MEP-FUBINACA (CAS not provided) Indazole-3-carboxamide 4-Fluorobenzyl (S)-Pentanoate None C21H22FN3O3 383.4

Key Differences and Implications

A. Substituent on Indazole
  • Target Compound: The 4-fluorobenzyl group enhances lipophilicity and receptor binding affinity compared to non-fluorinated analogs. Fluorination slows metabolic degradation by cytochrome P450 enzymes, prolonging activity .
  • 4F-MDMB-BINACA : The 4-fluorobutyl chain introduces a linear alkyl group, which may reduce steric hindrance compared to the benzyl group. However, the butyl chain is more susceptible to β-oxidation, leading to shorter metabolic half-life .
B. Ester Chain Modifications
  • In contrast, 4F-MDMB-BINACA’s 3,3-dimethylbutanoate ester introduces branching, which may hinder enzymatic hydrolysis and extend duration of action .
  • The heptanoate chain in CAS 328273-08-1 includes a 4-oxo group, which could promote hydrogen bonding with receptors but reduce metabolic stability due to increased polarity .
C. Backbone and Functional Groups
  • The isoxazole ring in CAS 328273-08-1 replaces the indazole core, altering receptor selectivity. Isoxazole derivatives often exhibit reduced CB1 affinity but improved metabolic stability .
  • MEP-FUBINACA shares the indazole core and 4-fluorobenzyl group with the target compound but lacks chiral differentiation, suggesting stereochemistry in the target compound may enhance enantioselective receptor interactions .

Pharmacological and Regulatory Notes

  • Receptor Affinity : Fluorinated benzyl/butyl groups in SCRAs correlate with high CB1 receptor binding. The target compound’s benzyl group may confer greater potency than 4F-MDMB-BINACA’s butyl chain .
  • Metabolism : The 4-fluorobenzyl group resists oxidation, whereas 4-fluorobutyl chains undergo rapid hepatic breakdown, producing bioactive metabolites .

Biological Activity

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate, commonly referred to as AMB-FUBINACA, is a synthetic cannabinoid that has garnered significant attention due to its potent biological activity and implications for human health. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.

Chemical Structure and Properties

The molecular formula of AMB-FUBINACA is C22H24FN3O3C_{22}H_{24}FN_{3}O_{3}, with a molecular weight of approximately 397.44 g/mol. The compound features a complex structure that includes an indazole core, a carboxamide group, and a fluorobenzyl moiety, which contribute to its interaction with cannabinoid receptors.

PropertyValue
Molecular FormulaC22H24FN3O3
Molecular Weight397.44 g/mol
Chemical StructureChemical Structure

AMB-FUBINACA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity for CB1 receptors has been reported to be significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. Specifically, studies have indicated a Ki value of approximately 0.9 nM for CB1 receptors, demonstrating its strong potential for inducing psychoactive effects similar to those of THC but possibly with greater potency .

Cannabimimetic Activity

Research indicates that AMB-FUBINACA exhibits high cannabimimetic activity, leading to effects such as euphoria, altered perception, and cognitive impairment. The compound has been associated with severe intoxication cases, including hospitalizations and fatalities due to overdose .

Metabolism and Pharmacokinetics

Metabolic profiling studies have shown that AMB-FUBINACA undergoes significant biotransformation in the liver. Key metabolites identified include mono-hydroxylated forms and those resulting from carboxamide hydrolysis. The half-life of the parent compound decreases significantly upon incubation with human hepatocytes, suggesting rapid metabolism which may complicate detection in biological samples .

Case Studies

Several case studies highlight the clinical implications of AMB-FUBINACA usage:

  • Severe Intoxication : A report detailed multiple cases where users experienced acute psychosis and cardiovascular complications after consuming products containing AMB-FUBINACA. These cases underscore the need for awareness regarding synthetic cannabinoids' unpredictable effects compared to natural cannabis .
  • Urinary Detection : Research has focused on identifying urinary metabolites of AMB-FUBINACA to improve drug screening methods. Target metabolites have been proposed based on their stability and detectability in urine samples, aiding forensic investigations .

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